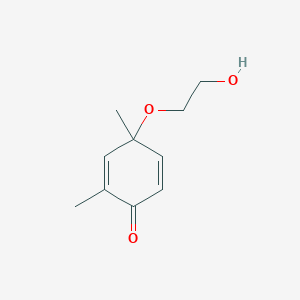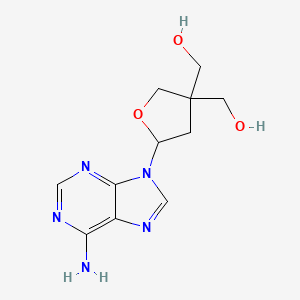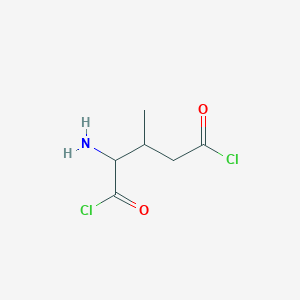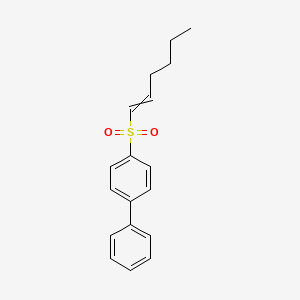![molecular formula C12H15F3OSi B15172748 Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane CAS No. 921610-51-7](/img/structure/B15172748.png)
Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane is an organosilicon compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a silane group through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane typically involves the reaction of trimethylsilyl chloride with a trifluoromethylated phenyl compound under specific conditions. One common method involves the use of a halogen acceptor, such as a phosphorus (III) reagent, to facilitate the reaction. The process generally requires an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a metal catalyst.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition reactions: The ethenyl group allows for addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal catalysts such as palladium or copper, as well as nucleophiles like fluoride ions. Reaction conditions often involve inert atmospheres, controlled temperatures, and specific solvents like tetrahydrofuran (THF) or dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound include trifluoromethylated organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane is widely used in scientific research due to its ability to introduce trifluoromethyl groups into organic molecules. This modification can enhance the biological activity, stability, and lipophilicity of compounds, making it valuable in:
Chemistry: Used as a reagent in organic synthesis to create trifluoromethylated compounds.
Biology: Employed in the development of bioactive molecules with improved pharmacokinetic properties.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly those requiring enhanced metabolic stability and bioavailability.
Industry: Applied in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane exerts its effects involves the transfer of the trifluoromethyl group to target molecules. This process is often facilitated by metal catalysts, which activate the compound and enable the formation of new carbon-fluorine bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: Another reagent used for introducing trifluoromethyl groups into organic molecules.
Uniqueness
Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane is unique due to its specific structure, which combines the trifluoromethyl group with a phenyl and ethenyl linkage to a silane group. This unique configuration allows for distinct reactivity and applications compared to other trifluoromethylating reagents .
Properties
CAS No. |
921610-51-7 |
|---|---|
Molecular Formula |
C12H15F3OSi |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
trimethyl-[2-[4-(trifluoromethyl)phenyl]ethenoxy]silane |
InChI |
InChI=1S/C12H15F3OSi/c1-17(2,3)16-9-8-10-4-6-11(7-5-10)12(13,14)15/h4-9H,1-3H3 |
InChI Key |
NGZZOEJCUWDPGX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC=CC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Bis(pentafluorophenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B15172671.png)
![3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B15172694.png)
![N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B15172697.png)
![3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene](/img/structure/B15172705.png)
![1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172712.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-4-hydroxy-](/img/structure/B15172715.png)

![(3R)-N-{(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropyl)amino]-1-oxopropan-2-yl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B15172718.png)
![[3-Fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B15172729.png)


![Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B15172740.png)

